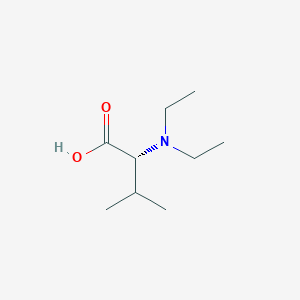
Diethyl-D-valine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl-D-valine is a derivative of D-valine, an important organic chiral source with extensive industrial applications. D-valine is used as an intermediate for the synthesis of agricultural pesticides, semi-synthetic veterinary antibiotics, and pharmaceutical drugs
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl-D-valine can be achieved through several methods. One common approach is the microbial preparation of D-valine, which can be classified into three categories: microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, and microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase . These methods are favored due to their high stereo selectivity, mild reaction conditions, and environmentally friendly processes.
Industrial Production Methods
Industrial production of this compound often involves microbial preparation due to its efficiency and environmental benefits. This method yields D-valine with high optical purity and productivity . The process involves the use of specific microorganisms that can selectively produce D-valine from various starting materials.
化学反应分析
Types of Reactions
Diethyl-D-valine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can yield a variety of products depending on the nucleophile used.
科学研究应用
Diethyl-D-valine has several scientific research applications, including:
Chemistry: It is used as a chiral source in the synthesis of various compounds.
Biology: It is used in cell culture to selectively inhibit fibroblast proliferation.
作用机制
The mechanism of action of Diethyl-D-valine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes involved in amino acid metabolism, leading to the inhibition of certain cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system in which it is used.
相似化合物的比较
Similar Compounds
Similar compounds to Diethyl-D-valine include:
L-valine: Another form of valine with different chirality.
DL-valine: A racemic mixture of D-valine and L-valine.
Alanine: Another amino acid with similar structural properties.
Uniqueness
This compound is unique due to its specific chiral properties and its ability to be selectively produced through microbial methods. This makes it a valuable compound for various industrial and research applications, particularly in the synthesis of chiral compounds and the study of amino acid metabolism.
属性
分子式 |
C9H19NO2 |
|---|---|
分子量 |
173.25 g/mol |
IUPAC 名称 |
(2R)-2-(diethylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C9H19NO2/c1-5-10(6-2)8(7(3)4)9(11)12/h7-8H,5-6H2,1-4H3,(H,11,12)/t8-/m1/s1 |
InChI 键 |
XUWHRJBRJWTAPR-MRVPVSSYSA-N |
手性 SMILES |
CCN(CC)[C@H](C(C)C)C(=O)O |
规范 SMILES |
CCN(CC)C(C(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


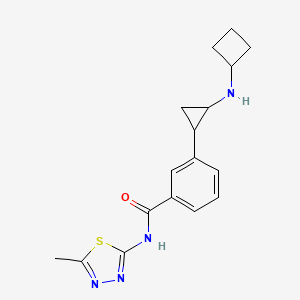

![3,5-Dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B12296401.png)
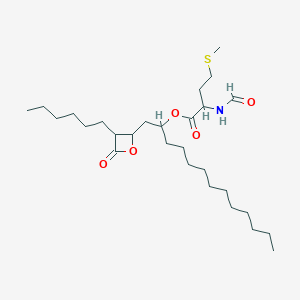
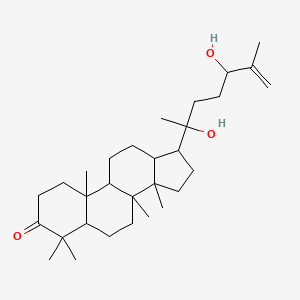
![2-(4-Amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12296421.png)
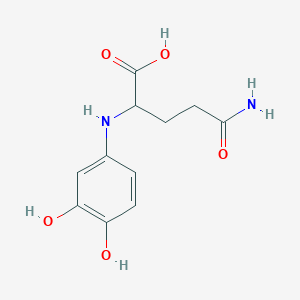
![3,4-O-Isopropylidene Clindamycin 2-[Bis(2,2,2-trichloroethyl)phosphate]](/img/structure/B12296437.png)
![1-[4-[4-[4-[[4-(2,4-Difluorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-3-propan-2-ylimidazolidin-2-one](/img/structure/B12296442.png)
![N-[2-hydroxy-5-[1-hydroxy-2-[2-[4-[(2-hydroxy-2-phenylethyl)amino]phenyl]ethylamino]ethyl]phenyl]formamide](/img/structure/B12296450.png)
![azane;[(2R,3S,4R,5R,6S)-2-[[(2R,3R,4R,5S,6R)-3-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-3,6-dihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]oxan-4-yl] (3R)-3-hydroxytetradecanoate](/img/structure/B12296456.png)
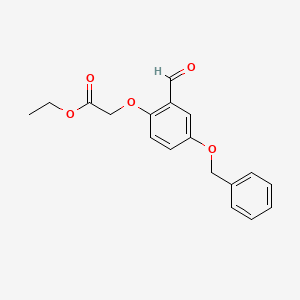
![6-[(1R,2R,4aS,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-4-(2-hydroxyethylamino)-2-oxo-pyran-3-carbaldehyde](/img/structure/B12296468.png)
![[2-oxo-2-(2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl)ethyl] acetate](/img/structure/B12296476.png)
